ethyl 5-cyclopentaneamido-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 5-cyclopentaneamido-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core fused with a cyclopentaneamide substituent at position 5, an ethoxycarbonyl group at position 1, and a phenyl ring at position 2. This structure combines aromatic, heterocyclic, and amide functionalities, making it a candidate for pharmaceutical or materials science research. Structural validation tools like SHELX programs and crystallographic practices are critical for confirming its molecular conformation.
Properties
IUPAC Name |
ethyl 5-(cyclopentanecarbonylamino)-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-2-28-21(27)17-15-12-29-19(22-18(25)13-8-6-7-9-13)16(15)20(26)24(23-17)14-10-4-3-5-11-14/h3-5,10-13H,2,6-9H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTNKWQPAMEQPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3CCCC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-cyclopentaneamido-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactionsThe final step involves the esterification of the carboxylate group with ethanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyclopentaneamido-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The phenyl and cyclopentaneamido groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Scientific Research Applications
Ethyl 5-cyclopentaneamido-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 5-cyclopentaneamido-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, thereby modulating their activity and exerting its effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to the thieno[3,4-d]pyridazine family, which includes derivatives with varying substituents. Below is a comparative analysis with key analogs:
Ethyl 5-(2H-1,3-Benzodioxole-5-Amido)-4-Oxo-3-Phenyl-3H,4H-Thieno[3,4-d]Pyridazine-1-Carboxylate
- Structural Differences : Replaces the cyclopentaneamido group with a benzodioxole-5-amido moiety.
- Molecular Formula : C₂₃H₁₇N₃O₆S (vs. C₂₀H₂₀N₃O₃S for the target compound, assuming cyclopentaneamido replaces benzodioxole-amido).
- Properties : Higher molecular weight (463.46 g/mol) due to the benzodioxole group, which introduces additional oxygen atoms and aromaticity. The benzodioxole substituent may enhance π-π stacking interactions in biological systems .
Ethyl 5-Amino-4-Oxo-3-Phenyl-3,4-Dihydrothieno[3,4-d]Pyridazine-1-Carboxylate
- Structural Differences: Substitutes the cyclopentaneamido group with an amino (-NH₂) group.
- Molecular Formula : C₁₅H₁₃N₃O₃S.
- Properties: Lower molecular weight (315.35 g/mol) and reduced steric hindrance compared to the cyclopentaneamido variant. Predicted density: 1.46 g/cm³; boiling point: 517.2°C .
- Synthesis : Prepared via condensation reactions of pyridazine precursors, as described in synthetic protocols for analogous structures .
Ethyl 2-Amino-6-Boc-4,7-Dihydrothieno[2,3-c]Pyridine-3(5H)-Carboxylate
- Structural Differences: Features a thieno[2,3-c]pyridine core instead of thieno[3,4-d]pyridazine, with a Boc-protected amino group.
- Molecular Formula : C₁₅H₂₂N₂O₄S.
- Properties: Reduced aromaticity due to the dihydrothienopyridine system. The Boc group enhances stability during synthetic workflows but requires deprotection for further functionalization .
Key Comparative Data Table
*Assumed molecular formula based on cyclopentaneamido (C₅H₇NO) replacing benzodioxole-amido (C₈H₅NO₃) in .
Research Implications and Limitations
- Synthetic Challenges : Introducing the cyclopentaneamido moiety may require specialized reagents (e.g., cyclopentyl isocyanates) compared to simpler analogs .
- Data Gaps : Experimental data on solubility, stability, and bioactivity for the target compound are absent in the provided evidence. Lumping strategies could infer properties from analogs but risk oversimplification.
Biological Activity
Ethyl 5-cyclopentaneamido-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thieno[3,4-d]pyridazine core, which is known for various biological activities. The presence of the cyclopentane amido group and the phenyl substituent contributes to its unique properties.
Research indicates that compounds similar to this compound may exhibit several mechanisms of action:
- Inhibition of Enzymatic Activity : Compounds in this class often act as inhibitors of specific enzymes involved in disease processes.
- Modulation of Signaling Pathways : They may influence signaling pathways that are critical in cancer proliferation and survival.
- Antimicrobial Activity : Some derivatives have shown promise against various bacterial strains.
Biological Activity Data
The following table summarizes key biological activities reported for this compound and related compounds:
Case Study 1: Antitumor Activity
A study conducted on various thieno[3,4-d]pyridazine derivatives demonstrated that ethyl 5-cyclopentaneamido-4-oxo-3-phenyl exhibited significant antitumor activity against several cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study 2: Antimicrobial Efficacy
In another investigation, the compound was tested against a panel of bacterial strains. It showed promising results with a notable zone of inhibition against E. coli and Staphylococcus aureus, indicating potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
